molecular formula C19H22ClN3O B5696346 4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol

4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol

Cat. No. B5696346
M. Wt: 343.8 g/mol
InChI Key: LHNOSZACJGUTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. The compound is also known as TCS 1102 and is a potent and selective antagonist of the dopamine D3 receptor.

Mechanism of Action

TCS 1102 acts as a competitive antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This leads to a decrease in the activation of the receptor and downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that TCS 1102 has a high affinity and selectivity for the dopamine D3 receptor. It has been shown to decrease the release of dopamine in the brain and reduce the rewarding effects of drugs of abuse. TCS 1102 has also been shown to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of TCS 1102 is its high selectivity for the dopamine D3 receptor, which reduces the potential for off-target effects. However, its potency and selectivity may also pose challenges in the development of therapeutic doses. Additionally, the lack of clinical data on the compound limits its potential applications.

Future Directions

Future research on TCS 1102 could focus on its potential as a treatment for Parkinson's disease, schizophrenia, and addiction. Studies could also investigate the compound's effects on other neurological and psychiatric disorders that involve the dopamine system. Further preclinical and clinical studies could provide more insight into the compound's safety and efficacy.

Synthesis Methods

The synthesis of 4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol involves the condensation of 4-chlorobenzaldehyde with piperazine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with 4-aminophenol in the presence of acetic anhydride to yield the final product.

Scientific Research Applications

The dopamine D3 receptor has been implicated in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Therefore, the development of selective antagonists for this receptor has been a subject of intense research. TCS 1102 has shown promising results in preclinical studies as a potential treatment for these disorders.

properties

IUPAC Name

4-[N-[4-(4-chlorophenyl)piperazin-1-yl]-C-ethylcarbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-2-19(15-3-9-18(24)10-4-15)21-23-13-11-22(12-14-23)17-7-5-16(20)6-8-17/h3-10,24H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNOSZACJGUTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NN1CCN(CC1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[N-[4-(4-chlorophenyl)piperazin-1-yl]-C-ethylcarbonimidoyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.